3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound characterized by the presence of formyl and methoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of potassium carbonate and pentaerythritol tetrabromide in dry dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then subjected to extraction and purification processes to obtain the desired product .
Chemical Reactions Analysis
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde involves its reactive formyl and methoxy groups. These groups can interact with various molecular targets, including enzymes and receptors, leading to a range of biochemical effects. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or material synthesis .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Formylphenoxy)methyl]-4-methoxybenzaldehyde include:
3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde: Differing by the position of the methoxy group.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: An ester derivative with similar functional groups.
3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde: Contains a dimethylamino group instead of a formyl group.
Properties
IUPAC Name |
3-[(4-formylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDMLHLDMTXWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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